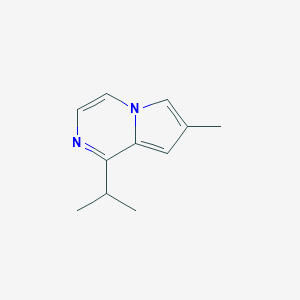
8-Isopropyl-2-methyl-7-azaindolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Isopropyl-2-methyl-7-azaindolizine is a heterocyclic compound that has gained significant attention in recent years due to its unique properties. This compound belongs to the class of azaindolizines, which are known for their diverse applications in the field of medicinal chemistry. 8-Isopropyl-2-methyl-7-azaindolizine has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases.
Mechanism Of Action
The exact mechanism of action of 8-Isopropyl-2-methyl-7-azaindolizine is not yet fully understood. However, it is believed that this compound exerts its biological effects by interacting with specific targets in the body, such as enzymes and receptors. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical And Physiological Effects
Studies have shown that 8-Isopropyl-2-methyl-7-azaindolizine has a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. In addition, this compound has been shown to have neuroprotective effects, which may make it a potential therapeutic agent for the treatment of neurological disorders.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 8-Isopropyl-2-methyl-7-azaindolizine in lab experiments is its high selectivity towards specific targets in the body. This compound has been shown to exhibit a high degree of specificity towards certain enzymes and receptors, which makes it a valuable tool for studying their biological functions. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may limit its use in certain experimental settings.
Future Directions
There are numerous future directions for research on 8-Isopropyl-2-methyl-7-azaindolizine. One potential direction is the development of more efficient synthesis methods for this compound, which may make it more readily available for use in research and drug development. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify its specific targets in the body. Finally, more research is needed to explore the potential therapeutic applications of this compound in the treatment of various diseases.
Synthesis Methods
The synthesis of 8-Isopropyl-2-methyl-7-azaindolizine involves a multi-step process that requires the use of various reagents and catalysts. One of the most commonly used methods for the synthesis of this compound is the Pictet-Spengler reaction. This reaction involves the condensation of an aldehyde or ketone with an amine to form a cyclic imine, which is then cyclized to form the azaindolizine ring.
Scientific Research Applications
8-Isopropyl-2-methyl-7-azaindolizine has been extensively studied for its potential use in the field of medicinal chemistry. This compound has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. It has also been studied for its potential use as a novel therapeutic agent in the treatment of neurological disorders such as Alzheimer's disease.
properties
CAS RN |
118356-01-7 |
|---|---|
Product Name |
8-Isopropyl-2-methyl-7-azaindolizine |
Molecular Formula |
C11H14N2 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
7-methyl-1-propan-2-ylpyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C11H14N2/c1-8(2)11-10-6-9(3)7-13(10)5-4-12-11/h4-8H,1-3H3 |
InChI Key |
OVCYTSKVQSGSOB-UHFFFAOYSA-N |
SMILES |
CC1=CN2C=CN=C(C2=C1)C(C)C |
Canonical SMILES |
CC1=CN2C=CN=C(C2=C1)C(C)C |
synonyms |
Pyrrolo[1,2-a]pyrazine, 7-methyl-1-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



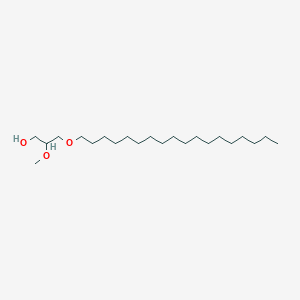
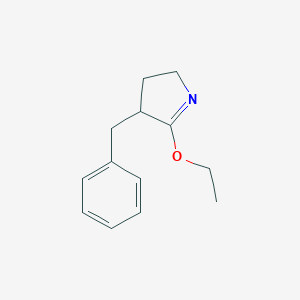
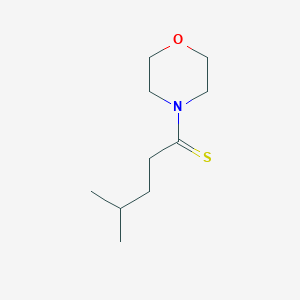
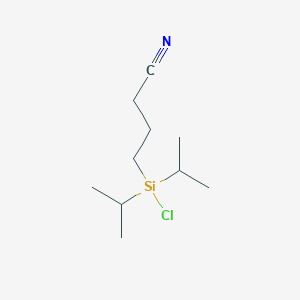
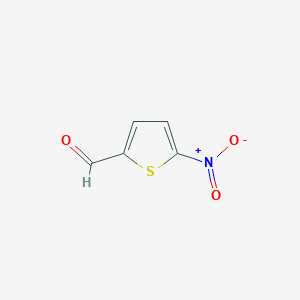
![(R)-Spiro[1,3-dioxolane-2,1'(2'H)-naphthalen]-6'(5'H)-one, 3',7',8',8'A-tetrahydro-8'A-methyl-](/img/structure/B54429.png)

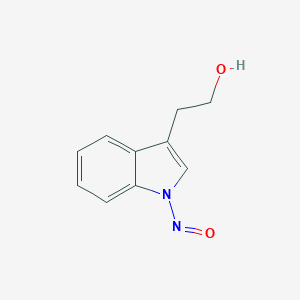
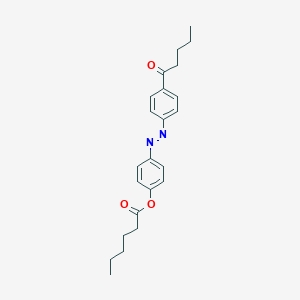

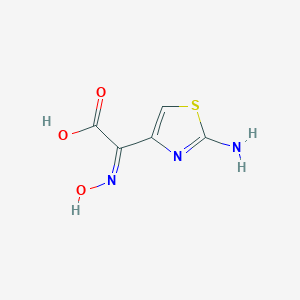
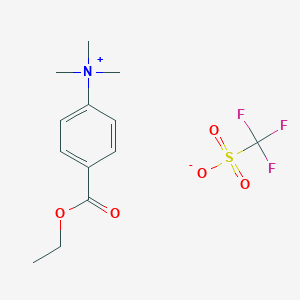
![(4R,5R)-4-[(4R,5R)-5-hydroxy-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-2-(4-methoxyphenyl)-1,3-dioxan-5-ol](/img/structure/B54444.png)
![Methyl 4-[(4-formylphenoxy)methyl]benzoate](/img/structure/B54445.png)